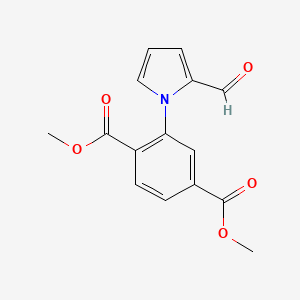

dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate Applications:

Medicinal Chemistry: Anticancer Agents

Pyrrole derivatives have been identified as key components in medicinal chemistry, particularly in the synthesis of hetero-aromatic compounds with anticancer properties. For instance, certain pyrrole derivatives exhibited cytotoxic activity against cancer cell lines, suggesting potential applications of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate in developing new anticancer agents .

Organic Synthesis: Steric Hindrance Studies

The structural analysis of pyrrole alkaloids with bulky N-alkyl side chains has revealed insights into steric hindrance effects on chemical shifts in NMR spectroscopy. This implies that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate could serve as a model compound for studying steric effects in organic synthesis .

Antibacterial Research: Enzyme Inhibition

New series of pyrrole-based compounds have been synthesized and evaluated for their antibacterial activity. Some have shown promise in vitro for inhibiting critical bacterial enzymes like enoyl ACP reductase and DHFR. This suggests that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate might be researched for similar antibacterial applications .

Chemical Synthesis: Building Blocks for Enaminones

Pyrrole-based enaminones have been synthesized using various pyrrole derivatives as building blocks. These compounds are valuable in chemical synthesis and could indicate that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate may be used to create enaminones with potential applications in pharmaceuticals and materials science .

Mecanismo De Acción

Target of Action

It’s known that similar pyrrole-based compounds have shown antifungal effects on candida species .

Mode of Action

Related pyrrole-based compounds have been found to interact with enzymes such as dhfr and enoyl acp reductase . These interactions could potentially inhibit the activity of these enzymes, leading to their antibacterial and antitubercular properties .

Biochemical Pathways

The inhibition of enzymes like dhfr and enoyl acp reductase suggests that it may interfere with the folic acid synthesis pathway and fatty acid synthesis pathway, respectively .

Result of Action

Related compounds have shown strong antibacterial and antitubercular properties , suggesting that it may have similar effects.

Propiedades

IUPAC Name |

dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMXNCDNDLUHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)

![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)